
Dimethyl 5-bromoisophthalate
Overview
Description
Dimethyl 5-bromoisophthalate (CAS: 51760-21-5) is an aromatic diester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol. It features a bromine substituent at the 5-position of the isophthalate backbone, with two methoxycarbonyl groups at the 1- and 3-positions. Key physical properties include a melting point of 89°C and a boiling point of 159°C under standard conditions .
This compound is widely utilized as a precursor in organic synthesis, particularly in Metal-Organic Framework (MOF) construction and anti-malarial drug development. For example, it serves as a substrate in Pd-catalyzed alkylation and amination reactions to generate intermediates for plasmepsin inhibitors . Its bromine substituent enhances reactivity in cross-coupling reactions, making it valuable in designing complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-bromoisophthalate can be synthesized from 5-bromoisophthalic acid. The typical preparation involves esterification of 5-bromoisophthalic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, enabling diverse functionalization.
Key Findings:
-
Suzuki-Miyaura Cross-Coupling : The bromine participates in palladium-catalyzed couplings with boronic acids. For example, in the synthesis of FimH antagonists, the bromine was replaced with pyridin-3-ylamino groups using Suzuki coupling (Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron) to yield biaryl derivatives .
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Amination : Reaction with ammonia or amines (e.g., pyrimidin-5-amine) in polar aprotic solvents produces substituted isophthalates .
Reaction Table:
Reagents/Conditions | Product Formed | Yield | Source |
---|---|---|---|
Pd(dppf)Cl₂, bis(pinacolato)diboron | Biaryl mannoside derivatives | 92% | |
Pyrimidin-5-amine, THF/MeOH | 5-(Pyrimidin-5-ylamino)isophthalate | 89% |
Hydrolysis of Ester Groups
The methyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions.
Key Findings:
-
Basic Hydrolysis : Treatment with aqueous NaOH (6 eq) in THF/MeOH at 45–50°C for 7–19 hours converts esters to 5-bromoisophthalic acid .
-
Acidic Hydrolysis : Concentrated H₂SO₄ in methanol under reflux also facilitates ester cleavage, though basic conditions are more commonly reported .
Reaction Table:
Conditions | Product Formed | Yield | Source |
---|---|---|---|
NaOH (aq), THF/MeOH, 50°C, 7 h | 5-Bromoisophthalic acid | 92% | |
H₂SO₄, methanol, reflux | 5-Bromoisophthalic acid | 89% |
Stability and Reactivity Under Extreme Conditions
This compound remains stable under standard storage but decomposes under harsh conditions:
Scientific Research Applications
Synthetic Route Overview
Step | Description |
---|---|
1 | Bromination of isophthalic acid to form 5-bromoisophthalic acid. |
2 | Esterification with methanol to produce dimethyl 5-bromoisophthalate. |
3 | Purification through crystallization or distillation. |
Scientific Research Applications
This compound serves as a versatile intermediate in various chemical reactions and has several notable applications:
Medicinal Chemistry
DMBr-ISO is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactive bromine group allows for numerous transformations essential for drug development.
- Case Study : Research has shown that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of Plasmodium falciparum, a malaria-causing parasite. Selectivity factors for these inhibitors reached up to 50-fold against human proteases .
Organic Synthesis
The compound is employed as a building block in the synthesis of complex organic molecules. It undergoes various reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
- Hydrolysis : Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Nucleophilic Substitution | Sodium methoxide | Substituted isophthalates |
Reduction | Lithium aluminum hydride | 5-Bromoisophthalic alcohol |
Hydrolysis | Aqueous sodium hydroxide | 5-Bromoisophthalic acid |
Polymer Production
DMBr-ISO is also applied in the production of polymers and dyes, contributing to materials science by enhancing the properties of polymeric materials.
Mechanism of Action
The mechanism of action of dimethyl 5-bromoisophthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester groups are reduced to alcohols, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Dimethyl 5-bromoisophthalate belongs to a family of substituted isophthalate esters. Below is a detailed comparison with its nitro-, iodo-, amino-, and sulfonyl-substituted analogs.
Dimethyl 5-Nitroisophthalate
- Molecular Formula: C₁₀H₉NO₆ (estimated)
- Key Properties: The nitro group (–NO₂) is strongly electron-withdrawing, reducing electron density at the aromatic ring and altering reactivity compared to the bromo derivative.
- Applications : Used in dye synthesis and explosives research. Unlike the bromo analog, its reactivity favors electrophilic substitution rather than cross-coupling.
Dimethyl 5-Iodoisophthalate
- Molecular Formula : C₁₀H₉IO₄
- Key Properties : Iodine’s larger atomic radius and weaker C–I bond (compared to C–Br) enhance susceptibility to nucleophilic substitution. The molecular weight is higher (304.08 g/mol ) due to iodine’s mass .
- Applications : Useful in radioimaging and catalysis, where iodine’s leaving-group ability is advantageous.
Dimethyl 5-Aminoisophthalate
- Molecular Formula: C₁₀H₁₁NO₄
- Key Properties: The amino group (–NH₂) is electron-donating, increasing aromatic ring electron density. This contrasts sharply with the electron-withdrawing bromo and nitro analogs, making it more reactive in electrophilic acylation or diazotization .
- Applications: Potential use in polymer chemistry or as a ligand in coordination complexes.
Dimethyl 5-(Methylsulfonyl)isophthalate
- Molecular Formula : C₁₁H₁₂O₆S
- Molecular weight is 272.27 g/mol .
- Applications : Investigated in medicinal chemistry for sulfonamide-based drug design.
- Synthesis : May involve sulfonation of dimethyl isophthalate followed by methylation, though details are absent in the evidence .
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound’s bromine substituent enables versatile Pd-catalyzed transformations, such as alkylation with methylboronic acid to generate intermediates for anti-malarial agents . In contrast, the nitro and sulfonyl analogs are less reactive in cross-coupling but more suited for electrophilic reactions.
- MOF Construction : The bromo derivative is preferred in MOF synthesis due to its balance of reactivity and stability under solvothermal conditions .
- Reactivity Challenges : Alkoxylation of this compound failed in acetone but may proceed in polar aprotic solvents like DMF, highlighting solvent-dependent reactivity .
Biological Activity
Dimethyl 5-bromoisophthalate (DMBr-ISO) is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and related research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula and a molecular weight of 273.08 g/mol. The structure consists of a benzene ring substituted with two methyl groups and a bromine atom, along with two ester groups. Its chemical properties include:
- Boiling Point : 159 °C
- Melting Point : 89 °C
- Log P (Partition Coefficient) : Approximately 2.37, indicating moderate lipophilicity .
Toxicity and Safety
Research indicates that DMBr-ISO exhibits acute toxicity when ingested, classifying it as an irritant. Safety data suggest that handling this compound requires caution due to its potential harmful effects on health .
Pharmaceutical Applications
DMBr-ISO is primarily utilized as a pharmaceutical intermediate in the synthesis of various drug molecules. Although specific details about the drugs it contributes to are often proprietary, its reactive bromine group facilitates numerous chemical transformations, making it valuable in drug development .
Additionally, DMBr-ISO has been implicated in studies focusing on plasmepsin inhibitors , which are compounds designed to combat malaria by inhibiting specific enzymes in the Plasmodium falciparum parasite. These inhibitors have shown promising results in enhancing selectivity against human proteases while maintaining anti-malarial activity .
Research Findings and Case Studies
Several studies have highlighted the biological implications of DMBr-ISO:
- Inhibition Studies : Research has demonstrated that derivatives of DMBr-ISO can inhibit plasmepsins involved in the maturation of P. falciparum. For instance, compounds derived from DMBr-ISO showed significant selectivity against plasmepsin IV compared to cathepsin D, with selectivity factors reaching up to 50-fold .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of DMBr-ISO derivatives have revealed that modifications to the bromine substituent can enhance biological activity. For example, certain modifications resulted in improved inhibition profiles against target enzymes .
- Chemical Synthesis Applications : Beyond pharmaceutical applications, DMBr-ISO serves as a versatile reagent in organic synthesis, facilitating various transformations due to its electrophilic nature .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can Dimethyl 5-bromoisophthalate be synthesized, and what are the critical parameters for yield optimization?
this compound is synthesized via Suzuki-Miyaura cross-coupling reactions or esterification of 5-bromoisophthalic acid with methanol. Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ for efficient coupling, as demonstrated in reactions with brominated triptycene derivatives .
- Reaction time and temperature : Reflux at 75°C for 48 hours under argon ensures completion .
- Molar ratios : Excess boronate esters (e.g., 1,3-dimethyl 5-dioxine derivatives) improve coupling efficiency .
Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Chromatography : Flash chromatography using gradients of DCM and ethyl acetate (0–100%) effectively separates the product from Pd catalysts and unreacted starting materials .
- Recrystallization : Utilize ethyl acetate for recrystallization to remove residual solvents (e.g., THF or acetone) identified via ¹H NMR .
- Washing protocols : Water washes eliminate Cs₂CO₃ and other inorganic byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~166 ppm) .
- Mass spectrometry : Confirm molecular weight (273.08 g/mol) using high-resolution MS .
- Melting point analysis : Validate purity with a melting point range of 85–89°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing reaction byproducts?
Contradictions often arise from residual solvents (e.g., DCM, ethyl acetate) or incomplete purification. To address this:
- Cross-validate with multiple techniques : Compare NMR, IR, and MS data to distinguish between product signals and impurities .
- Quantitative ¹³C NMR : Assign peaks rigorously, noting that methyl groups appear at δ ~25 ppm, while ester carbonyls are at δ ~166 ppm .
- Elemental analysis : Verify bromine content (theoretical: 29.3%) to confirm stoichiometry .
Q. What strategies optimize the use of this compound in synthesizing porous organic frameworks?
- Linker design : Incorporate the compound as a brominated aromatic node in triptycene-based frameworks for enhanced rigidity .
- Solvent selection : Use THF for solubility during polymerization, followed by DCM/ethyl acetate gradients for purification .
- Thermal stability testing : Conduct TGA to assess framework stability up to 300°C, correlating with decomposition temperatures in safety data .
Q. How should researchers address environmental and safety concerns during large-scale synthesis?
- Waste management : Avoid environmental release by adhering to S61 regulations; use closed-loop systems for solvent recovery .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., THF) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model electron density distributions to predict reactivity at the bromine site .
- Molecular docking : Simulate interactions with Pd catalysts to optimize steric and electronic effects .
- Kinetic studies : Use software like Gaussian or ORCA to compute activation energies for coupling steps .
Q. Methodological Guidance
Q. How to design experiments for studying hydrolysis stability of this compound?
- pH variation : Test stability in acidic (pH 2–4), neutral, and basic (pH 9–11) conditions at 25°C and 50°C .
- HPLC monitoring : Quantify ester degradation products (e.g., 5-bromoisophthalic acid) over time .
- Kinetic modeling : Use Arrhenius equations to calculate hydrolysis rate constants .
Q. How to validate the purity of this compound for catalytic applications?
Properties
IUPAC Name |
dimethyl 5-bromobenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJINGKSNJNXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068667 | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-21-5 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-bromoisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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